3-(5-Bromo-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one
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Overview
Description
3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves multi-step reactions starting from benzene derivatives. The process includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Hydroxylation: Addition of a hydroxyl group.
Cyclization: Formation of the isobenzofuran ring structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-hydroxyphenyl)propanal
- 3-(5-Bromo-2-hydroxyphenyl)-2-methylacrylaldehyde
- (E)-3-(5-Bromo-2-hydroxyphenyl)acrylaldehyde
Uniqueness
3-(5-Bromo-2-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is unique due to its isobenzofuran ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6315-72-6 |
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Molecular Formula |
C20H13BrO3 |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C20H13BrO3/c21-14-10-11-18(22)17(12-14)20(13-6-2-1-3-7-13)16-9-5-4-8-15(16)19(23)24-20/h1-12,22H |
InChI Key |
WPSPHXZZWGJJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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